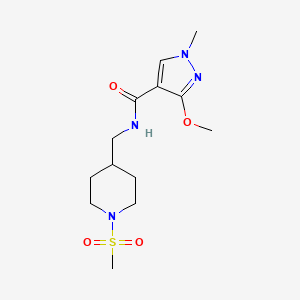

3-methoxy-1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O4S/c1-16-9-11(13(15-16)21-2)12(18)14-8-10-4-6-17(7-5-10)22(3,19)20/h9-10H,4-8H2,1-3H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKRLPWFRCZJMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C₁₄H₁₉N₅O₃S, which includes a pyrazole ring, a methoxy group, and a piperidine moiety. These structural features contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N₅O₃S |

| Molecular Weight | 319.39 g/mol |

| Solubility | Soluble in DMSO and ethanol |

Research indicates that 3-methoxy-1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide may act as an inhibitor of TrkA kinase, which plays a crucial role in neurotrophic signaling pathways. This inhibition can affect cell cycle control pathways and demonstrate efficacy in models of inflammatory and neuropathic pain .

Additionally, compounds with similar structural features have shown efficacy against various cancer types by inhibiting key enzymes such as topoisomerase II and epidermal growth factor receptor (EGFR) pathways .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes the anticancer activities observed:

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Lung Cancer | Inhibition of EGFR | |

| Colorectal Cancer | Inhibition of topoisomerase II | |

| Breast Cancer (MDA-MB-231) | Induction of apoptosis via caspase activation |

In vitro studies have shown that compounds similar to 3-methoxy-1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide can cause morphological changes in cancer cells and enhance apoptotic activity at specific concentrations .

Anti-inflammatory Effects

The compound's ability to inhibit TrkA kinase suggests potential applications in treating inflammatory conditions. By modulating neurotrophic signaling, it may alleviate symptoms associated with neuropathic pain .

Study on Anticancer Activity

In a study evaluating the anticancer effects of pyrazole derivatives, three compounds were identified as having significant activity against breast cancer cells (MDA-MB-231). These compounds demonstrated enhanced caspase-3 activity, indicating their role in promoting apoptosis .

Neuroprotective Effects

Another study investigated the neuroprotective effects of similar compounds on models of neuropathic pain. The results indicated that TrkA inhibition could lead to reduced pain sensitivity and improved recovery in animal models .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Pharmacological Comparison of Key Compounds

Research Findings and Implications

- Receptor Selectivity : Structural modifications in the target compound’s piperidine and pyrazole regions may shift selectivity toward CB2, akin to SR-144528, but functional assays are required for confirmation.

- Therapeutic Potential: If CB2-selective, the compound could target inflammatory or neuropathic pain with reduced CNS side effects (vs. CB1 agonists) .

- Contradictions: shows CB2 ligands lack ion channel modulation, conflicting with classical cannabinoids like HU-210. The target compound’s signaling profile must be empirically validated.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Purity (HPLC/LCMS) | Reference |

|---|---|---|---|---|

| Cyclocondensation | DMF, K₂CO₃, 80°C, 12h | 35–60% | 97–99% | |

| Amide Coupling | HATU, DIPEA, DCM, RT | 24–35% | >98% | |

| Sulfonylation | MsCl, Et₃N, DCM, 0°C→RT | 70–85% | >95% |

Basic Question: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

- ¹H NMR : Assign methoxy (δ ~3.8–4.0 ppm), methylsulfonyl (δ ~3.1–3.3 ppm), and piperidine protons (δ ~2.5–3.0 ppm) .

- LCMS/HRMS : Confirm molecular weight (e.g., ESI+ m/z ~392–450 Da) and purity (>98%) .

- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (retention time ~8–12 min) .

Advanced Tip : For resolving stereochemical ambiguities in the piperidine ring, employ 2D NMR (e.g., COSY, NOESY) .

Advanced Question: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

- Variable Substituents : Modify the methoxy group (e.g., replace with halogen, trifluoromethyl) or the methylsulfonyl-piperidine moiety to assess impact on target binding .

- Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cellular models (e.g., anti-inflammatory IL-6/TNF-α suppression) .

- Computational Modeling : Perform docking studies with target proteins (e.g., COX-2, kinases) to predict binding affinities .

Q. Table 2: Example SAR Modifications

| Modification | Biological Activity Trend | Reference |

|---|---|---|

| Methoxy → CF₃ | Increased lipophilicity, enhanced CNS penetration | |

| Piperidine sulfonyl → Carbonyl | Reduced metabolic stability |

Advanced Question: How to resolve contradictions in biological activity data across studies?

Answer:

- Orthogonal Assays : Validate activity in both cell-free (e.g., enzymatic IC₅₀) and cell-based (e.g., EC₅₀ in primary cells vs. immortalized lines) systems .

- Metabolic Stability Screening : Use liver microsomes or hepatocytes to rule out false negatives due to rapid degradation .

- Counter-Screen Selectivity : Test against related off-targets (e.g., other kinases or GPCRs) to confirm specificity .

Basic Question: What in vitro models are suitable for preliminary pharmacological evaluation?

Answer:

- Anti-Inflammatory : LPS-stimulated RAW 264.7 macrophages for TNF-α/IL-6 suppression .

- Analgesic : COX-1/COX-2 inhibition assays using purified enzymes .

- Cytotoxicity : MTT assays in HEK293 or HepG2 cells to rule out nonspecific toxicity .

Advanced Question: How to design a pharmacokinetic (PK) study for this compound?

Answer:

- In Vitro ADME :

- In Vivo PK : Administer intravenously/orally to rodents and collect plasma for LC-MS/MS analysis at timed intervals. Calculate AUC, Cₘₐₓ, and t₁/₂ .

Advanced Question: What computational strategies can predict target engagement?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with suspected targets (e.g., kinases, ion channels) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .

- QSAR Models : Train regression models on analog datasets to predict activity of new derivatives .

Basic Question: How to ensure reproducibility in synthesis and bioassays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.